Diethyl 3-[(4-{[(benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioate
Description
Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is a synthetic organic compound characterized by a pentanedioate diethyl ester backbone substituted at the 3-position with a benzoyl-derived amide group. The benzoyl moiety further features a para-substituted (benzyloxy)carbonylamino group, introducing carbamate and methylamino functionalities. Its molecular formula is C₂₅H₂₉N₂O₉, with a molecular weight of 501.5 g/mol.
The compound’s synthesis likely involves sequential esterification, amide coupling, and carbamate formation, followed by purification via chromatographic methods (e.g., TLC) and characterization using spectroscopic techniques (IR, NMR, LC-MS) .
Properties
CAS No. |
51865-69-1 |
|---|---|
Molecular Formula |
C25H30N2O7 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
diethyl 3-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C25H30N2O7/c1-4-32-22(28)15-20(16-23(29)33-5-2)26-24(30)19-11-13-21(14-12-19)27(3)25(31)34-17-18-9-7-6-8-10-18/h6-14,20H,4-5,15-17H2,1-3H3,(H,26,30) |
InChI Key |
VPACUMBBDWXKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Diethyl N-[4-(methylamino)benzoyl]-L-glutamate serves as a close structural analogue and precursor, with CAS 2378-95-2. This compound is synthesized by acylation of diethyl L-glutamate with 4-(methylamino)benzoic acid derivatives, followed by esterification to yield the diethyl ester form.
- The benzyloxycarbonyl (Cbz) protecting group is introduced on the methylamino substituent on the benzoyl ring to protect the amino functionality during coupling reactions.
Protection of Amino Group
The benzyloxycarbonyl group is introduced by reacting the methylamino group with benzyloxycarbonyl chloride or using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, often in dichloromethane (DCM) and aqueous sodium bicarbonate solution. This step is crucial to prevent side reactions during amide bond formation.
Amide Bond Formation
The key step involves coupling the protected amino benzoyl derivative with diethyl glutamate. Commonly employed methods include:
- Activation of the carboxylic acid group of the benzoyl moiety using carbodiimide reagents such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in anhydrous solvents like tetrahydrofuran (THF) or toluene.
- Subsequent addition of the diethyl glutamate amine derivative to form the amide bond under mild heating (50–65 °C) and stirring for extended periods (up to 50 hours) to ensure complete reaction.
Purification and Isolation
After completion of the reaction:
- Solvents are removed under reduced pressure.
- The reaction mixture is treated with acetic acid and heated to 95–100 °C to promote crystallization.
- The product is extracted using organic solvents such as dichloromethane, washed with water and brine, and dried.
- Final purification is achieved by recrystallization from ethyl acetate or other suitable solvents to yield the crystalline diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate.
Representative Experimental Procedure
Analytical and Characterization Data
- Melting Point: Approximately 88-89 °C for related diethyl N-[4-(methylamino)benzoyl]-L-glutamate compounds.
- Solubility: Slightly soluble in aqueous acid and DMSO; sparingly soluble in methanol.
- Spectroscopic Data: Characteristic IR bands for amide carbonyl (around 1697 cm⁻¹), NMR signals consistent with benzyloxycarbonyl and methylamino groups.
- Purity: Confirmed by chromatographic methods and recrystallization.
Summary Table of Preparation Methods
| Aspect | Method Details | Comments |
|---|---|---|
| Amino Protection | Benzyloxycarbonylation using Cbz-Cl, NaHCO3, DCM | High yield, mild conditions |
| Carboxyl Activation | CDI in THF or toluene at 50-60 °C | Efficient amide bond formation |
| Coupling Partner | Diethyl L-glutamate ester | Commercially available or synthesized |
| Reaction Time | 2-50 hours depending on step | Longer times improve yield |
| Purification | Crystallization from ethyl acetate, extraction with DCM | High purity product |
| Yield Range | 75-90% overall | Depends on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, amines, and substituted esters .
Scientific Research Applications
Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The methylamino and benzoylamino groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate with structurally or functionally related compounds, highlighting key differences in molecular properties, functional groups, and biological activities.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Biological Activity | References |
|---|---|---|---|---|---|
| Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate | C₂₅H₂₉N₂O₉ | 501.5 | Diethyl ester, benzoyl amide, carbamate, methylamino | Not specified (research use) | |
| Diethyl (2S)-2-[[3-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]amino]-3-oxopropanoyl]amino]pentanedioate | C₂₄H₃₇N₃O₁₁ | 567.6 | Diethyl ester, amide, ketone, ethoxy | MKK4 inhibition (liver regeneration) | |
| Diethyl 2-[[2-acetamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]pentanedioate | C₃₀H₃₇N₃O₉ | 595.6 | Diethyl ester, amide, acetamido, phenylmethoxyphenyl | MKK4 inhibition (liver regeneration) | |
| N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) | C₃₂H₄₁N₃OS | 540.7 | Adamantyl, thioxo, carboxamide | Antiviral (preclinical research) |
Key Structural and Functional Comparisons:
Backbone and Core Structure: The target compound shares a pentanedioate diethyl ester core with the analogs from . However, its substitution at the 3-position with a benzoyl amide group distinguishes it from compounds like Compound 47 (), which features a quinoline-carboxamide scaffold .
Functional Group Complexity: The (benzyloxy)carbonylamino group in the target compound introduces a carbamate linkage absent in other analogs.
Biological Activity :
- While the target compound’s activity is unspecified, analogs such as C₃₀H₃₇N₃O₉ and C₂₄H₃₇N₃O₁₁ () demonstrate MKK4 inhibition linked to liver regeneration . This suggests that the target compound’s amide and ester functionalities might similarly interact with kinase pathways, though empirical validation is required.
Synthesis and Characterization :
- All compounds utilize amide bond formation and esterification, with purification via TLC or HPLC and characterization via IR/NMR . The target compound’s benzyloxycarbonyl group may require additional protective strategies during synthesis compared to simpler acetamido or ethoxy substituents.
Biological Activity
Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate, also known by its CAS number 51865-69-1, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate has the molecular formula . The compound is characterized by the presence of a benzyloxycarbonyl group, which may enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 478.52 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the benzyloxycarbonyl moiety could facilitate interactions with protein targets, potentially leading to altered cellular signaling pathways.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Antitumor Activity : Research indicates that derivatives of compounds similar to Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structural features inhibited cell proliferation in breast cancer models.
- Anti-inflammatory Properties : Another area of research focuses on the anti-inflammatory potential of the compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.
- Lipophilicity and Bioavailability : The lipophilicity of Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is crucial for its bioavailability. Studies measuring logD values indicate that modifications to the structure can significantly alter its pharmacokinetic properties, influencing absorption and distribution in biological systems.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal reported the evaluation of several benzyloxycarbonyl derivatives, including Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate, against human breast cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity.
Case Study 2: Inhibition of Inflammatory Mediators
Another investigation focused on the compound's ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results showed a dose-dependent decrease in cytokine levels, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
